3,5,7-Trihydroxyflavanone; Dihydrogalangin
Description
Contextualization within Flavonoid Chemistry and Dihydroflavonol Class
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, characterized by a general 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C). wikipedia.org This basic structure, often abbreviated as C6-C3-C6, gives rise to numerous subclasses based on the oxidation state and substitution pattern of the C ring. wikipedia.org
3,5,7-Trihydroxyflavanone belongs to the dihydroflavonol (also known as flavanonol) subclass of flavonoids. wikipedia.org Dihydroflavonols are characterized by a saturated C2-C3 bond in the C ring and a hydroxyl group at the C3 position, distinguishing them from flavanones which lack the C3 hydroxyl group, and from flavonols which have a C2-C3 double bond. nih.govnih.gov The specific structure of 3,5,7-Trihydroxyflavanone features hydroxyl groups at positions 3, 5, and 7.
Dihydroflavonols serve as crucial intermediates in the biosynthesis of other important flavonoid classes, such as flavonols and anthocyanidins. nih.govmdpi.com The enzyme Dihydroflavonol 4-reductase (DFR) acts upon dihydroflavonols to produce leucoanthocyanidins, which are precursors to anthocyanins. mdpi.com
Academic Significance and Current Research Trajectories
The academic significance of 3,5,7-Trihydroxyflavanone stems from its diverse biological activities, which have prompted a range of research investigations. researchgate.netnih.gov It is a polyphenolic compound identified in various natural sources, including propolis, honey, and the heartwood of Pinus species. nih.gov
Current research trajectories are largely focused on elucidating the therapeutic potential of this compound. Scientific studies have highlighted its antioxidant and anti-inflammatory properties. researchgate.netnih.gov As an antioxidant, it has been shown to inhibit the peroxidation of low-density lipoproteins (LDL) and reduce tocopherol radicals. wikipedia.orgnih.gov Its anti-inflammatory effects have been observed in studies involving lipopolysaccharide (LPS)-induced cellular models. nih.govnih.gov
The multifaceted pharmacological profile of 3,5,7-Trihydroxyflavanone positions it as a promising candidate for further investigation in drug discovery and development. researchgate.netnih.gov Ongoing research continues to explore its mechanisms of action and potential applications in various fields of health science. researchgate.netnih.gov
| Property | Description |
| IUPAC Name | (2R,3R)-3,5,7-Trihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one |
| Synonyms | Dihydrogalangin, Pinobanksin (B127045) |
| CAS Number | 548-82-3 |
| Chemical Formula | C15H12O5 |
| Molar Mass | 272.25 g/mol |
| Classification | Flavonoid, Dihydroflavonol |
Structure
3D Structure
Properties
IUPAC Name |
3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYJZKRQHBQNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Distribution in Biological Systems
Natural Sources and Plant Species
The distribution of 3,5,7-Trihydroxyflavanone is not widespread across the plant kingdom but has been identified in select families and genera. Research has confirmed its presence in Pinaceae and its derivatives in other families.
Specific Plant Families and Genera
Scientific analysis has identified the presence of 3,5,7-Trihydroxyflavanone in the following plant families:
Pinaceae: This family of conifers, commonly known as the pine family, is a confirmed source of Dihydrogalangin. Specifically, it has been detected in Pinus virginiana, the Virginia pine.
Rutaceae: Currently, there is no direct scientific literature confirming the presence of 3,5,7-Trihydroxyflavanone in the Rutaceae family, which includes citrus fruits. While this family is rich in other flavanones like hesperidin (B1673128) and naringenin, the occurrence of Dihydrogalangin has not been reported.
Asteraceae: Similar to Rutaceae, there is a lack of specific scientific evidence identifying 3,5,7-Trihydroxyflavanone in the Asteraceae family, which is one of the largest families of flowering plants.
| Plant Family | Genus/Species | Common Name | Compound Presence |
| Pinaceae | Pinus virginiana | Virginia Pine | Confirmed |
| Rutaceae | Not specified | Not applicable | Not reported |
| Asteraceae | Not specified | Not applicable | Not reported |
Tissue and Organ Distribution within Plants
The concentration and presence of 3,5,7-Trihydroxyflavanone can vary within different parts of a plant. Studies have localized this compound and its derivatives to specific tissues and organs:
Heartwood: There is currently no available scientific data confirming the presence of 3,5,7-Trihydroxyflavanone in the heartwood of any plant species.
Fruits: A geranylated derivative of Dihydrogalangin, 8-geranyl-3,5,7-trihydroxyflavanone, has been isolated from the fruits of Amorpha fruticosa, commonly known as desert false indigo.
Pericarp: The pericarp, or the wall of a ripened ovary (fruit), of Capsicum frutescens, a species of chili pepper, has been found to contain 3,5,7-Trihydroxyflavanone. Its levels have been observed to change during the development of the fruit.
| Plant Tissue/Organ | Plant Species | Finding |
| Heartwood | Not applicable | No data available |
| Fruits | Amorpha fruticosa | Presence of 8-geranyl-3,5,7-trihydroxyflavanone |
| Pericarp | Capsicum frutescens | Presence of 3,5,7-Trihydroxyflavanone |
Presence in Other Biological Matrices
Beyond the plant kingdom, flavonoids and their derivatives are often found in other biological substances, primarily due to their plant origins.
Propolis: Propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources, is known to contain a complex variety of flavonoids. However, current analytical studies of propolis composition have not specifically identified the presence of 3,5,7-Trihydroxyflavanone (Dihydrogalangin). The flavone (B191248) counterpart, galangin (B1674397) (3,5,7-trihydroxyflavone), is a well-documented component of propolis, alongside other flavonoids like chrysin (B1683763) and pinocembrin (B1678385).
Biosynthesis and Metabolic Pathways in Plants
General Flavonoid Biosynthesis Pathway Overview
Flavonoids are a diverse class of plant secondary metabolites synthesized via the phenylpropanoid pathway. frontiersin.org The journey begins with the aromatic amino acid L-phenylalanine. The initial, general phase of this pathway involves three key enzymatic steps that produce the foundational precursors for a wide range of phenolic compounds, including Dihydrogalangin.
First, Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid. researchgate.netmdpi.com Following this, a CoA ligase, such as 4-coumarate:CoA ligase (4CL) or a more specific cinnamate-CoA ligase (CNL), activates cinnamic acid by attaching a Coenzyme A molecule, resulting in cinnamoyl-CoA. nih.govacs.orgjmb.or.kr This activated molecule is a critical branch point. While many common flavonoids are derived from p-coumaroyl-CoA (which requires an additional hydroxylation step), Dihydrogalangin biosynthesis proceeds directly from cinnamoyl-CoA. nih.govacs.org The other essential building block is malonyl-CoA, which is derived from primary carbohydrate metabolism. nih.govacs.org These two precursors, cinnamoyl-CoA and malonyl-CoA, are the direct substrates for the first committed step in the synthesis of the Dihydrogalangin backbone.
Specific Enzymatic Steps Leading to Dihydrogalangin Formation
The conversion of general precursors into the specific structure of Dihydrogalangin is orchestrated by a precise sequence of three key enzymes. The pathway first builds the flavanone (B1672756) skeleton of pinocembrin (B1678385), which is then hydroxylated to yield the final compound.
The synthesis of Dihydrogalangin from cinnamoyl-CoA and malonyl-CoA is a three-step enzymatic cascade.
Chalcone (B49325) Synthase (CHS): This enzyme marks the entry point into this specific branch of flavonoid synthesis. nih.gov CHS is a type III polyketide synthase that catalyzes a series of condensation reactions. charlotte.edu It takes one molecule of cinnamoyl-CoA as a starter and sequentially adds three molecules of malonyl-CoA. researchgate.netacs.org This process forms a linear tetraketide intermediate which then undergoes an intramolecular Claisen condensation to cyclize and form the characteristic open-chain C6-C3-C6 structure of a chalcone. charlotte.edu In this specific pathway, the product is 2′,4′,6′-trihydroxychalcone, also known as pinocembrin chalcone. mdpi.comnih.gov While many CHS enzymes show a preference for p-coumaroyl-CoA, several have been shown to efficiently utilize cinnamoyl-CoA as a substrate. frontiersin.org
Chalcone Isomerase (CHI): The pinocembrin chalcone formed by CHS is rapidly and stereospecifically cyclized by Chalcone Isomerase. mdpi.com This enzyme catalyzes an intramolecular Michael-type addition reaction, closing the heterocyclic C-ring to form the three-ring flavanone skeleton. mdpi.comresearchgate.net The product of this reaction is (2S)-pinocembrin (5,7-dihydroxyflavanone). researchgate.netnih.gov While this cyclization can occur spontaneously in solution, CHI dramatically increases the reaction rate by a factor of up to 10^7, ensuring efficient and stereospecific production of the (2S)-enantiomer required for subsequent biological activity and modification. mdpi.com
Flavanone 3-Hydroxylase (F3H): This is the final enzyme in the pathway to Dihydrogalangin. F3H belongs to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. nih.govmdpi.com It catalyzes the stereospecific 3β-hydroxylation of (2S)-flavanones to produce (2R,3R)-dihydroflavonols. nih.govresearchgate.net F3H acts on the pinocembrin produced by CHI, adding a hydroxyl group at the C-3 position of the heterocyclic ring. enzyme-database.org This reaction requires molecular oxygen, Fe(II), 2-oxoglutarate, and ascorbate (B8700270) as co-substrates and co-factors. nih.gov The product of this specific hydroxylation is (2R,3R)-3,5,7-trihydroxyflavanone, or Dihydrogalangin.
| Enzyme | Abbreviation | Substrate(s) | Product | Function |
|---|---|---|---|---|
| Chalcone Synthase | CHS | 1x Cinnamoyl-CoA + 3x Malonyl-CoA | Pinocembrin Chalcone | Catalyzes the initial condensation and cyclization to form the chalcone backbone. researchgate.netacs.org |
| Chalcone Isomerase | CHI | Pinocembrin Chalcone | (2S)-Pinocembrin | Performs stereospecific intramolecular cyclization to form the flavanone structure. nih.govmdpi.com |
| Flavanone 3-Hydroxylase | F3H | (2S)-Pinocembrin | (2R,3R)-Dihydrogalangin | Catalyzes the hydroxylation at the C-3 position to yield the final dihydroflavonol. enzyme-database.org |
The production of Dihydrogalangin is tightly controlled at the genetic level to ensure it occurs in the correct tissues, at the appropriate developmental stage, and in response to environmental cues. This regulation is primarily managed by the coordinated action of specific families of transcription factors that bind to the promoter regions of the structural genes (e.g., CHS, CHI, F3H) and control their expression.
The core regulatory unit is a ternary protein complex known as the MBW complex, named for its three components: mdpi.com
MYB (Myeloblastosis) Transcription Factors: These are typically from the R2R3-MYB subfamily and often provide specificity, determining which subset of flavonoid genes will be activated. mdpi.comnih.govgithub.com
bHLH (basic Helix-Loop-Helix) Transcription Factors: These proteins act as crucial partners, interacting with MYB factors to form a functional activation complex. mdpi.comnih.gov
WD40 (WD-repeat) Proteins: These proteins, such as TRANSPARENT TESTA GLABRA1 (TTG1) in Arabidopsis, serve as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form the active MBW complex. mdpi.comnih.gov
The expression of the "early" biosynthetic genes, including CHS, CHI, and F3H, is often controlled by a specific set of R2R3-MYB proteins (like MYB11, MYB12, and MYB111 in Arabidopsis). nih.govnih.gov These MYB factors can activate the promoters of these genes, sometimes independently of the full MBW complex required for later steps in other flavonoid branches (like anthocyanin synthesis). nih.govresearchgate.net The combinatorial interaction of different MYB, bHLH, and WD40 proteins allows for the fine-tuning of flavonoid biosynthesis, enabling the plant to produce specific compounds like Dihydrogalangin in a highly regulated manner. nih.gov
| Factor Family | Role in MBW Complex | Function |
|---|---|---|
| R2R3-MYB | Specificity Component | Binds to specific DNA promoter sequences of target genes (e.g., CHS, F3H) and determines which part of the pathway is activated. github.com |
| bHLH | Coregulator | Interacts with MYB proteins, essential for the formation and DNA-binding activity of the regulatory complex. nih.gov |
| WD40 | Scaffold Protein | Stabilizes the interaction between MYB and bHLH proteins, facilitating the assembly of a functional MBW complex. mdpi.com |
Intracellular Transport Mechanisms of Flavonoids in Plants
The enzymes responsible for flavonoid biosynthesis are believed to be organized as a multi-enzyme complex, or metabolon, anchored to the cytosolic face of the endoplasmic reticulum (ER). Once synthesized, flavonoids like Dihydrogalangin must be transported from the cytosol to their final destination, which is typically the central vacuole for storage. This sequestration prevents potential cytotoxicity and interference with other metabolic processes in the cytoplasm. Plants employ several distinct, though not mutually exclusive, mechanisms for this transport.
ABC Transporters: The ATP-Binding Cassette (ABC) transporter superfamily includes proteins that actively pump a wide variety of substrates across cellular membranes, powered by ATP hydrolysis. Members of the ABCC subfamily (also known as Multidrug Resistance-associated Proteins or MRPs) have been specifically implicated in the transport of flavonoids into the vacuole. These transporters often move flavonoids that have been modified, such as through glycosylation or conjugation with glutathione (B108866).
MATE Transporters: The Multidrug and Toxic Compound Extrusion (MATE) family represents another class of transporters involved in flavonoid sequestration. Unlike ABC transporters, MATE transporters are secondary active transporters that function as proton antiporters. They utilize the proton motive force (a proton gradient) established across the vacuolar membrane (tonoplast) by V-type H+-ATPases to drive the transport of flavonoids from the cytosol into the vacuole.
Vesicle-Mediated Transport: There is also strong evidence for a transport mechanism involving vesicles. In this model, newly synthesized flavonoids accumulate within the lumen of the ER or are packaged into ER-derived vesicles. These small, membrane-bound sacs then traffic through the cytoplasm and fuse with the tonoplast, releasing their flavonoid cargo directly into the vacuole. This process is analogous to exocytosis but occurs intracellularly between organelles.
Chemical Synthesis Approaches for Dihydrogalangin
Laboratory Synthesis Routes and Methodologies
The most prevalent and well-established methodology for constructing the flavanone (B1672756) skeleton is through the synthesis of a chalcone (B49325) precursor followed by its subsequent cyclization. This general strategy can be adapted for the synthesis of 3,5,7-Trihydroxyflavanone.
Step 1: Synthesis of the Chalcone Intermediate
The initial step involves the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted 2'-hydroxyacetophenone (B8834) and a benzaldehyde (B42025) derivative. For the synthesis of the chalcone precursor to dihydrogalangin, 2',4',6'-trihydroxyacetophenone (B23981) is reacted with benzaldehyde. To prevent unwanted side reactions, the hydroxyl groups of the starting materials are often protected using protecting groups, such as methoxymethyl (MOM) ethers.
The general reaction is as follows:
2',4',6'-trihydroxyacetophenone (with protected hydroxyl groups) is treated with benzaldehyde in the presence of a strong base, typically potassium hydroxide (B78521) (KOH) in an alcoholic solvent like ethanol.
The base deprotonates the α-carbon of the acetophenone, forming an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.
Subsequent dehydration of the resulting aldol (B89426) adduct yields the corresponding chalcone.
Step 2: Oxidative Cyclization to form 3-Hydroxyflavanone
To introduce the hydroxyl group at the C-3 position and form the flavanone ring, a method known as the Algar-Flynn-Oyamada (AFO) reaction is employed. This reaction involves the oxidative cyclization of the chalcone intermediate.
The key steps of this transformation are:
The synthesized chalcone is treated with an alkaline solution of hydrogen peroxide.
This reagent facilitates an epoxidation of the α,β-unsaturated ketone system of the chalcone.
The resulting epoxide undergoes an intramolecular cyclization, followed by rearrangement to yield the 3-hydroxyflavanone structure. researchgate.net
Step 3: Deprotection
If protecting groups were used for the hydroxyl functions in the starting materials, a final deprotection step is necessary. This is typically achieved by treating the protected 3,5,7-trihydroxyflavanone with a dilute acid, such as hydrochloric acid (HCl), to remove the protecting groups and yield the final product, Dihydrogalangin.
A summary of a representative synthesis is presented in the table below:
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1. Protection | 2',4',6'-Trihydroxyacetophenone | Methoxymethyl chloride (MOMCl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) | 2',4',6'-Tris(methoxymethoxy)acetophenone | High |
| 2. Claisen-Schmidt Condensation | 2',4',6'-Tris(methoxymethoxy)acetophenone, Benzaldehyde | Potassium Hydroxide (KOH), Ethanol | 2'-Hydroxy-4',6'-bis(methoxymethoxy)chalcone | Good |
| 3. Algar-Flynn-Oyamada Reaction | 2'-Hydroxy-4',6'-bis(methoxymethoxy)chalcone | Hydrogen Peroxide (H₂O₂), Potassium Hydroxide (KOH), Ethanol | 3,5,7-Tris(methoxymethoxy)flavanone | Moderate |
| 4. Deprotection | 3,5,7-Tris(methoxymethoxy)flavanone | Hydrochloric Acid (HCl), Methanol | 3,5,7-Trihydroxyflavanone (Dihydrogalangin) | Good |
Note: Yields are generalized and can vary based on specific reaction conditions and purification techniques.
Detailed research has demonstrated the feasibility of this approach for a variety of flavanones. For instance, the synthesis of 3-hydroxy flavones from chalcones using alkaline hydrogen peroxide has been reported with yields of the final products ranging from 62% to 70% for various derivatives. researchgate.net The reaction conditions, such as the concentration of the base and the temperature, are critical parameters that need to be optimized to achieve high yields and purity of the desired product.
Pharmacological Activities: Preclinical and in Vitro Investigations
Antioxidant Activity Studies
3,5,7-Trihydroxyflavanone, also known as Dihydrogalangin or galangin (B1674397), has demonstrated notable antioxidant properties in various in vitro studies. Its chemical structure, particularly the presence of hydroxyl groups, contributes to its ability to scavenge free radicals and modulate reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov These reactive molecules are implicated in oxidative stress, a condition linked to numerous chronic diseases.
Studies have shown that 3,5,7-trihydroxyflavanone can effectively scavenge different types of ROS and RNS in cell-free systems. nih.gov The antioxidant mechanism of flavonoids like dihydrogalangin often involves hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). nih.gov Through these mechanisms, the hydroxyl groups on the flavonoid structure are oxidized, leading to the formation of more stable phenoxy radicals, which can then terminate free-radical chain reactions. nih.gov
The antioxidant potential of 3,5,7-trihydroxyflavanone is influenced by its structural characteristics. nih.gov Research comparing different trihydroxyflavonoids has highlighted the importance of the substitution pattern of hydroxyl groups on the flavonoid rings for radical scavenging activity. nih.gov
In cellular models, 3,5,7-trihydroxyflavanone has been shown to exert protective effects against oxidative stress. It can enhance the endogenous antioxidant defense systems within cells. For instance, studies have indicated that treatment with this compound can lead to an increase in the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Additionally, it has been observed to preserve the levels of glutathione (B108866) (GSH), a crucial intracellular antioxidant. nih.gov
Preclinical investigations using neuronal cells have demonstrated that pretreatment with a similar compound, 3',4',7-trihydroxyflavone, can significantly improve cell viability and reduce the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, in the presence of an oxidative stressor like hydrogen peroxide (H₂O₂). nih.gov This protection is associated with a reduction in ROS production and the preservation of mitochondrial membrane potential. nih.gov
Furthermore, the antioxidant activity of flavonoids like galangin has been linked to their ability to modulate signaling pathways involved in the cellular response to oxidative stress. nih.gov For example, they may influence the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a central role in regulating the expression of antioxidant and detoxifying enzymes.
Anti-inflammatory Activity Studies
3,5,7-Trihydroxyflavanone has been investigated for its anti-inflammatory potential in various in vitro models. It has been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov Specifically, 3,5,7-trihydroxyflavone was found to inhibit both COX-1 and COX-2, making it a dual inhibitor of these pathways. nih.gov This dual inhibition is considered a promising characteristic for an anti-inflammatory agent.
The compound's anti-inflammatory effects also extend to its ability to modulate the production of inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, a common in vitro model for inflammation, galangin has been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com It can also inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are important mediators of inflammation. mdpi.com
The underlying mechanism for these effects often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govmdpi.com Galangin has been found to suppress the phosphorylation of proteins involved in the NF-κB pathway, thereby preventing the transcription of pro-inflammatory genes. nih.gov
The anti-inflammatory properties of galangin have been further substantiated in preclinical animal models of inflammation. In a murine model of inflammatory pain, galangin demonstrated a significant reduction in foot edema volume in the carrageenan foot swelling assay, a standard model for evaluating acute anti-inflammatory effects. nih.govepain.org
Studies have also shown that galangin can effectively reduce the levels of pro-inflammatory mediators in vivo. In mice, treatment with galangin led to a significant decrease in serum levels of pro-inflammatory factors, including IL-1β, IL-6, TNF-α, and PGE2. nih.govepain.org It also reduced the activity of COX-2 in the serum. nih.gov
The anti-inflammatory effects of galangin in animal models are often attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. researchgate.net By inhibiting these pathways, galangin can suppress the expression of various inflammatory mediators and enzymes. Furthermore, galangin has been shown to activate the Nrf2 signaling pathway in animal models, which can contribute to its anti-inflammatory and antioxidant effects. researchgate.net
Antimicrobial Efficacy
3,5,7-Trihydroxyflavanone has demonstrated a broad spectrum of antimicrobial activity against various pathogenic microorganisms. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.
One study found that 3,5,7-trihydroxyflavone (galangin) isolated from Helichrysum aureonitens exhibited significant activity against all tested Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 0.5 mg/ml. nih.gov It was also active against the Gram-negative bacterium Enterobacter cloacae at an MIC of 0.1 mg/ml. nih.gov The compound showed considerable activity against the tested fungi, with particular susceptibility noted for Penicillium digitatum and P. italicum at a concentration of 0.01 mg/ml. nih.gov
Another study investigating the antimicrobial activity of galangin against Staphylococcus aureus, including a vancomycin-intermediate strain (VISA), reported an MIC of 32 μg/mL. nih.gov This study also found that galangin could significantly suppress bacterial growth at lower concentrations. nih.gov The proposed mechanism of action involves the inhibition of murein hydrolase activity, which is crucial for bacterial cell division. nih.gov
Antibacterial Studies
Dihydrogalangin, often referred to as galangin in its flavone (B191248) form (3,5,7-trihydroxyflavone), has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. In one study, galangin isolated from Helichrysum aureonitens showed significant activity against all tested Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.1 to 0.5 mg/ml. nih.gov Conversely, its activity against Gram-negative bacteria was limited, with the exception of Enterobacter cloacae, which was significantly inhibited at an MIC of 0.1 mg/ml. nih.gov
Further investigations into the antibacterial action of galangin assessed its efficacy against 17 strains of 4-quinolone resistant Staphylococcus aureus. The compound exhibited an MIC of approximately 50 µg/ml against 16 of these strains, including those with high levels of norfloxacin (B1679917) resistance. nih.gov This suggests that there is no cross-resistance between galangin and 4-quinolones. nih.gov The study also implicated the topoisomerase IV enzyme as a potential target in the antibacterial mechanism of galangin. nih.gov Another study synthesized a related compound, 4′,5,7-Trihydroxy-3′-prenylflavanone, and tested its effects against bacteria such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net
A different trihydroxyflavonol, 7,3ʹ,4ʹ-trihydroxyflavonol, isolated from Acacia nilotica, also displayed potent antimicrobial activity, particularly against Gram-negative human pathogens. niscair.res.inderpharmachemica.com It inhibited Gram-positive bacteria including Bacillus cereus, Corynebacterium sp., Enterococcus faecalis, Staphylococcus aureus, and Streptococcus agalactiae, as well as Gram-negative bacteria like Acinetobacter baumannii, Acinetobacter sp., Escherichia coli, and Pseudomonas aeruginosa. niscair.res.inderpharmachemica.com
| Compound | Bacterial Strain | Activity/MIC | Source Index |
|---|---|---|---|
| 3,5,7-Trihydroxyflavone (Galangin) | Gram-positive bacteria | MIC: 0.1 - 0.5 mg/ml | nih.gov |
| 3,5,7-Trihydroxyflavone (Galangin) | Enterobacter cloacae | MIC: 0.1 mg/ml | nih.gov |
| 3,5,7-Trihydroxyflavone (Galangin) | 4-quinolone resistant Staphylococcus aureus (16 strains) | MIC: ~50 µg/ml | nih.gov |
| 7,3ʹ,4ʹ-trihydroxyflavonol | Gram-negative pathogens | High potency | niscair.res.inderpharmachemica.com |
| 7,3ʹ,4ʹ-trihydroxyflavonol | Bacillus cereus, Staphylococcus aureus, etc. | Inhibited | niscair.res.inderpharmachemica.com |
Antifungal and Antiviral Considerations
The pharmacological profile of 3,5,7-trihydroxyflavone extends to antifungal and antiviral activities. As an antifungal agent, galangin has shown considerable activity against various fungi. nih.gov For instance, Penicillium digitatum and Penicillium italicum were found to be particularly susceptible, with inhibition occurring at a concentration of 0.01 mg/ml. nih.gov However, it was not active against Cladosporium herbarum. nih.gov In a broader study on flavonoids, 3,5,7-trihydroxyflavone (a flavonol) generally exhibited higher fungicidal activity than 4',5,7-trihydroxyflavone. actahort.org
In the realm of antiviral research, in vitro studies have demonstrated the efficacy of galangin against several viruses. nih.gov At concentrations between 12-47 µg/ml, it displayed significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and Coxsackie B virus type 1 (Cox B1). nih.gov Its activity against reovirus was limited, and it showed no activity against adenovirus type 31. nih.gov
| Activity Type | Compound | Organism | Observed Effect | Source Index |
|---|---|---|---|---|
| Antifungal | 3,5,7-Trihydroxyflavone (Galangin) | Penicillium digitatum, P. italicum | Inhibited at 0.01 mg/ml | nih.gov |
| Antifungal | 3,5,7-Trihydroxyflavone (Galangin) | Cladosporium herbarum | No activity | nih.gov |
| Antiviral | 3,5,7-Trihydroxyflavone (Galangin) | Herpes Simplex Virus type 1 (HSV-1) | Significant activity (12-47 µg/ml) | nih.gov |
| Antiviral | 3,5,7-Trihydroxyflavone (Galangin) | Coxsackie B virus type 1 (Cox B1) | Significant activity (12-47 µg/ml) | nih.gov |
| Antiviral | 3,5,7-Trihydroxyflavone (Galangin) | Reovirus | Limited activity | nih.gov |
| Antiviral | 3,5,7-Trihydroxyflavone (Galangin) | Adenovirus type 31 | No activity | nih.gov |
Antiproliferative and Apoptosis-Inducing Effects
Investigations in Specific Cancer Cell Lines (e.g., B-cell Lymphoma)
3,5,7-Trihydroxyflavone has been investigated for its potential to inhibit the growth of cancer cells. A study on androgen-independent human prostate adenocarcinoma cells (PC-3) reported that this compound restricts their proliferation. nih.gov The antiproliferative potential was confirmed through cytotoxicity and wound healing assays. nih.gov While direct, extensive research on 3,5,7-Trihydroxyflavanone in B-cell lymphoma is not prominently detailed in the provided context, related studies on other flavonoids show potent anti-proliferative effects across various lymphoma cell lines, including those derived from germinal center B-cell like (GCB) and activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL). nih.gov For example, novel flavonoid derivatives have exhibited low nanomolar activity in these cell lines. nih.gov
Molecular and Cellular Mechanisms of Apoptosis Induction
The antiproliferative effects of 3,5,7-trihydroxyflavone are closely linked to its ability to induce apoptosis, or programmed cell death. In hepatocellular carcinoma (HCC) cells, galangin has been shown to mediate apoptosis through the mitochondrial pathway. nih.gov This involves the translocation of the pro-apoptotic protein Bax to the mitochondria, which in turn leads to the release of apoptosis-inducing factor and cytochrome c into the cytosol. nih.gov The release of cytochrome c can trigger the activation of caspases, leading to the execution of apoptosis. nih.gov
Furthermore, the study highlighted the role of the Bcl-2 family of proteins. Overexpression of the anti-apoptotic protein Bcl-2 was found to attenuate galangin-induced apoptosis in HepG2 cells, while decreasing Bcl-2 expression enhanced it. nih.gov In prostate cancer cells, 3,5,7-trihydroxyflavone induces apoptosis through reactive oxygen species (ROS)-mediated cascades. nih.gov This compound was found to disrupt the mitochondrial membrane potential, an event often linked to increased ROS generation. nih.gov Cell cycle analysis revealed an increase in the subdiploid population, and an Annexin-V-FITC assay confirmed a significant induction of late apoptosis at higher concentrations of the compound. nih.gov
Neuroprotective Potential (Preclinical Studies)
Protection against Oxidative Stress and Excitotoxicity in Neuronal Models
Preclinical studies suggest that flavonoids, including structures related to dihydrogalangin, possess neuroprotective properties. These effects are often attributed to their ability to counteract oxidative stress and excitotoxicity, two major contributors to neuronal cell death in neurodegenerative diseases. nih.gov Oxidative stress arises from an imbalance of reactive oxygen species (ROS), which can damage cellular components. nih.gov
A study on a related polyphenolic compound, 5,7,3',4',5'-pentahydroxy dihydroflavonol-3-O-(2''-O-galloyl)-beta-D-glucopyranoside, demonstrated its ability to protect Neuro-2a cells from damage induced by hydrogen peroxide (H₂O₂) and glutamate (B1630785). researchgate.net Glutamate, in excess, leads to excitotoxicity, a process involving the overactivation of glutamate receptors and a massive influx of calcium ions, ultimately causing neuronal injury. mdpi.com The protective effects of these compounds are linked to their antioxidant properties, including radical scavenging and inhibition of lipid peroxidation. researchgate.net Another flavanone (B1672756), hesperetin, which is structurally related, has also been widely reported to exert neuroprotective effects in experimental models of neurodegenerative diseases. nih.gov
| Compound/Class | Neuronal Model | Insult | Protective Mechanism | Source Index |
|---|---|---|---|---|
| Polyphenolic compound (related to dihydrogalangin) | Neuro-2a cells | Hydrogen Peroxide (H₂O₂) | Protection from damage | researchgate.net |
| Polyphenolic compound (related to dihydrogalangin) | Neuro-2a cells | Glutamate | Protection from damage | researchgate.net |
| Hesperetin (related flavanone) | Experimental models of neurodegenerative diseases | Not specified | Neuroprotective effects | nih.gov |
Effects on Amyloid-Beta Oligomer-Induced Damage
Amyloid-beta (Aβ) oligomers are considered primary neurotoxic agents in the pathology of Alzheimer's disease (AD). mdpi.com Research into the effects of Galangin, the flavone counterpart to Dihydrogalangin, has shown notable neuroprotective potential against Aβ-induced damage in advanced in vitro models.
One key study utilized a three-dimensional (3D) human brain organoid culture system to investigate the impact of Aβ₁₋₄₂ oligomers. nih.govnih.gov The introduction of Aβ₁₋₄₂ led to a significant decrease in the growth of these organoids and impaired the proliferation of neural progenitor cells (NPCs). nih.govresearchgate.net Furthermore, Aβ treatment induced mitochondrial dysfunction and reduced mitophagy, the cellular process for clearing damaged mitochondria. nih.gov
Treatment with Galangin (10 μM) was found to counteract this Aβ-induced damage. nih.govnih.gov It successfully restored the process of mitophagy and rescued the growth of the brain organoids that had been inhibited by Aβ. nih.govresearchgate.net The restorative effect of Galangin on organoid growth was blocked by a mitophagy inhibitor, suggesting that Galangin's neuroprotective action is mediated through its role as a mitophagy enhancer. nih.govnih.gov This was further supported by the observation that Galangin increased the levels of PINK1, a key protein involved in initiating mitophagy. nih.gov
Other studies have also highlighted Galangin's potential in mitigating AD pathology. In okadaic acid-induced PC12 cell models of neurotoxicity, Galangin treatment reduced the levels of key AD markers, including β-secretase, Aβ₄₂, and phosphorylated-tau (p-tau). spandidos-publications.comresearchgate.net These findings collectively suggest that related flavones can interfere with Aβ-induced neurotoxic cascades, primarily by restoring mitochondrial health and reducing the accumulation of pathological proteins. nih.govspandidos-publications.com
Table 1: Effects of Galangin on Amyloid-Beta (Aβ₁₋₄₂) Induced Damage in 3D Brain Organoids
| Parameter Measured | Effect of Aβ₁₋₄₂ Treatment | Effect of Galangin (10 μM) Co-treatment | Source(s) |
| Organoid Growth/Size | Decreased | Rescued/Restored | nih.govresearchgate.net |
| Neural Progenitor Cell (NPC) Growth | Inhibited | Alleviated suppression | nih.gov |
| Mitophagy Level | Significantly suppressed | Significantly increased / Restored | nih.govnih.gov |
| PINK1 Protein Level | Decreased | Increased | nih.gov |
| Mitochondrial Function | Impaired | Restored | nih.gov |
Other Preclinical Pharmacological Actions
The hepatoprotective potential of Galangin has been investigated across various animal models of liver injury, demonstrating consistent protective effects against chemically induced damage. nih.govmdpi.combohrium.commdpi.com
In a well-established model of carbon tetrachloride (CCl₄)-induced acute liver injury in mice, Galangin administration significantly attenuated liver damage. bohrium.commdpi.comresearchgate.net Treatment with CCl₄ causes a sharp increase in serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), indicative of hepatocellular injury. bohrium.comresearchgate.netnih.gov Pre-treatment with Galangin (at 5 and 10 mg/kg) markedly decreased these enzyme levels. bohrium.comresearchgate.net The mechanism for this protection may be linked to the activation of the LKB1/AMPK signaling pathway. bohrium.comresearchgate.net Furthermore, Galangin reversed the CCl₄-induced oxidative stress by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. bohrium.com
Similar protective effects were observed in a rat model of hepatotoxicity induced by the chemotherapeutic agent cyclophosphamide. nih.gov Galangin pre-treatment ameliorated the cyclophosphamide-induced elevations in ALT, AST, alkaline phosphatase (ALP), and lactate dehydrogenase (LDH). nih.gov The protective mechanism in this model was associated with the activation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response. nih.govmdpi.com Galangin also suppressed the inflammatory response by reducing the activation of NF-κB and decreasing the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov
Studies in streptozotocin-induced diabetic rats further support these findings, where Galangin administration prevented diabetes-associated liver histopathological alterations and improved liver function markers. mdpi.com
Table 2: Summary of Galangin's Hepatoprotective Effects in Animal Models
| Animal Model | Inducing Toxin | Key Biomarkers Assessed | Observed Hepatoprotective Effects of Galangin | Source(s) |
| Kunming Mice | Carbon Tetrachloride (CCl₄) | ALT, AST, SOD, GSH, MDA | Decreased ALT & AST; Restored SOD & GSH; Decreased MDA | bohrium.comresearchgate.net |
| Wistar Rats | Cyclophosphamide (CP) | ALT, AST, ALP, LDH, ROS, TNF-α, IL-1β | Decreased liver enzymes; Attenuated oxidative stress & inflammation | nih.gov |
| Wistar Rats | Streptozotocin (STZ) | Liver function markers, ROS, MDA, Pro-inflammatory cytokines | Ameliorated liver function; Suppressed oxidative stress & inflammation | mdpi.com |
| C57BL/6J Mice | Alcoholic Liver Disease | ALT, AST | Reduced liver enzymes | mdpi.com |
The zebrafish has emerged as a powerful high-throughput in vivo model for screening novel anticonvulsant compounds, particularly using chemically induced seizure models like pentylenetetrazole (PTZ). nih.govmdpi.comnih.govnih.govnih.gov The PTZ model induces seizure-like behavior and abnormal electrical activity in the zebrafish brain, which can be quantified to assess the efficacy of potential antiepileptic drugs. nih.govbiorxiv.org Despite the utility of this model for testing various natural compounds, preclinical investigations into the specific anticonvulsant activity of 3,5,7-Trihydroxyflavanone (Dihydrogalangin) or its analogue Galangin in zebrafish models have not been identified in the reviewed scientific literature.
Molecular and Cellular Mechanisms of Action
Modulation of Cellular Signaling Pathways
Dihydrogalangin and related flavonoids exert their effects by modulating a variety of cellular signaling pathways that are crucial for cell function, inflammation, and survival.
Interaction with Receptors and Enzymes
Dihydrogalangin's interactions at the molecular level include binding to and modulating the activity of key enzymes. Research on structurally similar flavones has shown that they can bind to the ATP-binding pocket of the tyrosine-protein kinase c-Src. nih.gov This interaction is ATP-competitive and leads to the inhibition of the kinase's activity, which in turn downregulates downstream signaling cascades. nih.gov
As a flavanone (B1672756), Dihydrogalangin is a substrate for the enzyme Flavanone 3-hydroxylase (F3H), which plays a crucial role in the flavonoid biosynthetic pathway. nih.gov This enzyme catalyzes the 3-hydroxylation of flavanones to produce dihydroflavonols, which are precursors for other important flavonoid classes like flavonols and anthocyanins. nih.gov
Furthermore, the closely related flavonol, galangin (B1674397) (3,5,7-trihydroxyflavone), has been identified as an inhibitor of triacylglycerol lipase, indicating that Dihydrogalangin may have similar enzymatic targets. nih.gov
| Enzyme/Receptor | Interaction/Effect | Compound Studied |
| Tyrosine-protein kinase c-Src | Binds to ATP-binding pocket, inhibiting activity. | 6,3´,4´- and 7,3´,4´-Trihydroxyflavone |
| Flavanone 3-hydroxylase (F3H) | Acts as a substrate for 3-hydroxylation. | Flavanones (general) |
| Triacylglycerol lipase | Inhibits enzyme activity. | Galangin |
Influence on NF-κB and Inflammasome Pathways
A significant aspect of the activity of flavonoids is their ability to modulate inflammatory pathways. Studies on related flavonols demonstrate the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov This is achieved by reversing the phosphorylation of key proteins like p65 and IκBα that are typically increased during an inflammatory response induced by lipopolysaccharides (LPS). nih.gov
Regulation of Apoptotic and Autophagic Processes
Dihydrogalangin and related compounds are involved in the intricate regulation of programmed cell death (apoptosis) and cellular self-cleaning (autophagy). These two processes are tightly interconnected, with many of the same proteins and signaling pathways involved in their regulation. nih.gov
The related compound galangin has been shown to induce both apoptosis and autophagy in different concentrations. nih.gov In human hepatocellular carcinoma cells (HepG2), galangin treatment led to an accumulation of autophagosomes and increased levels of microtubule-associated protein light chain 3 (LC3), a key marker of autophagy. nih.gov This induction of autophagy was found to be mediated through a p53-dependent pathway. nih.gov
The relationship between these two cellular processes is complex; autophagy can serve as a pro-survival mechanism to protect cells from stress and prevent apoptosis, but it can also lead to cell death under certain conditions. mdpi.comscienceopen.com The anti-apoptotic protein Bcl-2, for instance, not only inhibits apoptosis by binding to pro-apoptotic proteins like Bax and Bak, but it also inhibits autophagy by interacting with the autophagy-regulating protein Beclin 1. nih.gov The inhibition of autophagy has been observed to enhance apoptosis in response to cellular stress, suggesting that the autophagic response can be a protective one that promotes cell survival. scienceopen.com
| Cellular Process | Effect | Key Mediators | Compound Studied |
| Autophagy | Induction | p53, LC3, Beclin-1 | Galangin |
| Apoptosis | Induction | Caspases | Galangin |
| Crosstalk | Inhibition of autophagy can enhance apoptosis. | Bcl-2, Beclin-1 | General |
Effects on Protein Expression and Gene Regulation
The influence of Dihydrogalangin extends to the regulation of gene expression and the synthesis of proteins critical for cell fate.
Upregulation of Cell Survival Proteins
Flavonoids can modulate cell survival signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.gov Activation of Akt/protein kinase B (PKB) is a crucial step in promoting cell survival. One of the ways Akt inhibits apoptosis is by phosphorylating and thereby inactivating the pro-apoptotic protein Bad. nih.gov Studies have shown that flavonoids like kaempferol (B1673270) can induce the activation of the PI3K/Akt pathway, which contributes to their protective effects against cellular toxicity. nih.gov While not directly demonstrated for Dihydrogalangin, this represents a plausible mechanism for flavonoid-mediated cell survival. The upregulation of anti-apoptotic proteins, such as survivin, is another mechanism that confers resistance to cellular stress, although this has been linked more broadly to cellular immortalization processes. nih.gov
Interaction with CREB-BDNF Signaling Pathway
A key area of flavonoid activity is the modulation of neurotrophic pathways, particularly the CREB-BDNF signaling pathway. nih.gov cAMP response element binding protein (CREB) is a transcription factor that regulates genes involved in neuronal plasticity and survival, with Brain-Derived Neurotrophic Factor (BDNF) being a primary target. nih.govresearchgate.net
Numerous studies have shown that flavonoids can lead to the phosphorylation and activation of CREB in the hippocampus. nih.govresearchgate.net This activation is often preceded by the stimulation of upstream signaling cascades, including the extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways. nih.govnih.gov For example, a specific 3′,4′,7-trihydroxyflavone was found to activate the CREB-BDNF axis, leading to increased levels of BDNF. nih.govresearchgate.net This upregulation of the CREB-BDNF pathway by flavonoids is associated with beneficial effects on cognitive function and memory. nih.govnih.gov
| Pathway/Molecule | Effect | Upstream Regulators | Compound Class |
| CREB | Phosphorylation/Activation | ERK, PI3K/Akt | Flavonoids |
| BDNF | Increased expression/levels | CREB | Flavonoids |
Chemical Derivatives and Structure Activity Relationships Sar
Identification and Characterization of Dihydrogalangin Derivatives
The synthesis and characterization of Dihydrogalangin derivatives are crucial steps in developing new therapeutic agents with improved properties. Ester derivatives and methyl ethers are two primary classes of derivatives that have been investigated.
Ester Derivatives:
Esterification of the hydroxyl groups of Dihydrogalangin can alter its lipophilicity, membrane permeability, and metabolic stability. A number of ester derivatives of pinobanksin (B127045) have been identified, including:
Pinobanksin-3-O-acetate
Pinobanksin-3-O-propanoate
Pinobanksin-3-O-butyrate
Pinobanksin-3-O-pentanoate
Pinobanksin-3-O-hexanoate nih.gov
These esters can be synthesized through the hydroxylation of pinocembrin (B1678385), a related flavanone (B1672756). nih.gov While detailed synthetic procedures and characterization data for these specific Dihydrogalangin esters are not extensively published in readily available literature, general methods for flavonoid esterification are well-established. Characterization of these derivatives typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds. For instance, 2D NMR techniques like HMBC can be instrumental in unambiguously assigning the structure of reaction products. nih.gov
Methyl Ethers:
Methylation of the hydroxyl groups of Dihydrogalangin can significantly impact its bioavailability and metabolic fate. Methylated flavonoids often exhibit increased metabolic stability as the hydroxyl groups are protected from conjugation reactions like glucuronidation and sulfation. nih.govresearchgate.net This can lead to higher plasma concentrations and prolonged biological activity.
The synthesis of methyl ethers of flavonoids can be achieved using various methylating agents. A general and convenient method involves the use of methyl iodide with potassium hydroxide (B78521) as a base, often without the need for a solvent. niscpr.res.in The specific synthesis of Dihydrogalangin methyl ethers would involve the selective or complete methylation of the 3, 5, and 7-hydroxyl groups. For example, studies on other flavanones have reported the synthesis of 5-methoxyflavone (B191841) and 7-methoxyflavone. nih.gov The characterization of these methyl ethers relies on spectroscopic methods, with NMR being particularly useful for determining the position of methylation.
Elucidation of Structure-Activity Relationships for Biological Efficacy
Understanding the relationship between the chemical structure of Dihydrogalangin and its biological activity is paramount for the rational design of more potent and selective derivatives. Key structural features that influence its efficacy include the pattern of hydroxylation and methylation, modifications of side chains, and the compound's stereochemistry.
Influence of Hydroxylation and Methylation Patterns on Activity
The number and position of hydroxyl and methoxy (B1213986) groups on the flavanone scaffold are critical determinants of its biological activity, particularly its antioxidant and anti-inflammatory properties.
Hydroxylation:
The antioxidant activity of flavonoids is strongly influenced by the arrangement of hydroxyl groups. nih.gov For Dihydrogalangin (pinobanksin), theoretical studies have indicated that the 7-OH group is the primary contributor to its antioxidant activity. nih.gov The presence of a hydroxyl group at the C3 position is also considered beneficial for the antioxidant capacity of flavonols, a closely related class of flavonoids. nih.gov The B-ring hydroxylation pattern is a significant factor in the radical scavenging ability of flavonoids. nih.gov
In terms of antibacterial activity, the hydroxylation pattern also plays a crucial role. For some flavanones, an increase in the number of hydroxyl groups can lead to weaker inhibition of Gram-positive bacteria. nih.gov Furthermore, the presence of a 5,7-dihydroxylation pattern on the A-ring is considered important for anti-MRSA activity. nih.gov
Methylation:
Methylation of the hydroxyl groups can have a profound impact on the biological activity of flavonoids. Methylated flavones have been shown to possess increased metabolic stability, which can lead to enhanced bioavailability and chemopreventive effects. nih.gov By blocking the sites of glucuronidation and sulfation, methylation prevents the rapid hepatic metabolism that often limits the in vivo efficacy of parent flavonoids. researchgate.net
Studies on flavanones have shown that methoxy groups at the 5 and 7 positions can contribute to growth inhibitory effects in cancer cells. nih.gov Furthermore, the position of methylation can influence anti-inflammatory activity. For instance, a methoxy group at the C7 position of some flavones has been shown to enhance their anti-inflammatory effects. mdpi.com
Impact of Side Chain Modifications
The introduction of side chains to the Dihydrogalangin nucleus can modulate its physicochemical properties and biological activity. Esterification of the 3-OH group with alkyl chains of varying lengths is a common modification. Theoretical studies on pinobanksin-3-O-ester derivatives have suggested that altering the length of the alkyl chain does not significantly affect the antioxidant activity. nih.gov However, experimental evidence on a broader range of biological activities is needed to fully understand the impact of these side chains.
The esterified derivative pinobanksin-3-O-propanoate has been reported to exhibit the highest apoptotic activity compared to other ester derivatives of pinobanksin. nih.gov This suggests that the nature of the side chain can indeed influence specific biological outcomes beyond antioxidant capacity.
The introduction of lipophilic functional groups, such as prenyl groups, has also been explored. For example, the substitution of a lipophilic group at C6 or C8 has been shown to increase the antibacterial activity of some flavonoids. mdpi.com
Role of Chirality and Stereochemistry in Biological Action
Dihydrogalangin possesses two chiral centers at the C2 and C3 positions of the C-ring, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of the phenyl group at C2 and the hydroxyl group at C3 can significantly influence how the molecule interacts with biological targets such as enzymes and receptors.
While specific studies on the chiral separation and differential biological activities of Dihydrogalangin enantiomers are not widely available, the importance of stereochemistry in the biological action of other chiral flavonoids is well-documented. researchgate.net For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
The stereospecific synthesis or chiral separation of Dihydrogalangin enantiomers is necessary to evaluate their individual pharmacological profiles. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) have been successfully used to separate the enantiomers of other flavonoids. researchgate.netnih.gov Elucidating the stereochemical requirements for the biological activity of Dihydrogalangin is a critical step in the development of more effective and safer therapeutic agents based on this natural product scaffold.
Analytical Methodologies for Research and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for the separation and quantification of 3,5,7-Trihydroxyflavanone from other structurally similar flavonoids and compounds. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most widely used techniques.
HPLC is a robust and widely used method for the analysis of flavonoids, including 3,5,7-Trihydroxyflavanone. The separation is typically achieved using a reversed-phase column, most commonly a C18 column. ub.edunih.gov The mobile phase usually consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gove-nps.or.kr The acidic modifier helps to sharpen the peaks and improve the separation of phenolic compounds. researchgate.net Detection is commonly performed using a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths. For flavanones, the characteristic UV absorbance is typically monitored around 280-290 nm. mdpi.comresearchgate.net
Table 8.1: Typical HPLC Parameters for Flavanone (B1672756) Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govresearchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid e-nps.or.kr |
| Mobile Phase B | Acetonitrile or Methanol nih.gove-nps.or.kr |
| Elution Mode | Gradient elution ub.edunih.gov |
| Flow Rate | 0.8 - 1.2 mL/min researchgate.net |
| Column Temperature | 25 - 40 °C nih.gov |
| Detection Wavelength | ~288 nm for Band B, ~320 nm (shoulder) for Band A mdpi.com |
| Injection Volume | 5 - 20 µL researchgate.net |
This table presents a generalized set of parameters commonly used for the analysis of flavanones like 3,5,7-Trihydroxyflavanone. Specific conditions may vary based on the sample matrix and instrumentation.
UHPLC represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in much faster analysis times, improved resolution, and higher sensitivity, making it highly suitable for complex sample analysis and high-throughput screening. nih.govresearchgate.net The fundamental principles of separation are similar to HPLC, employing reversed-phase columns and gradient elution. However, the operational pressures are much higher. UHPLC is frequently coupled with mass spectrometry detectors for enhanced identification capabilities. nih.govnih.gov
Mass Spectrometry (MS) Coupling for Identification and Quantification
Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the structural elucidation and sensitive quantification of 3,5,7-Trihydroxyflavanone. The mass spectrometer offers highly specific detection based on the mass-to-charge ratio (m/z) of the compound and its fragments.
While MS provides mass information, a Diode Array Detector (DAD) is often used in series with it in an LC-MS setup. The DAD acquires UV-Vis spectra for each peak, which is characteristic for different classes of flavonoids. mdpi.com Flavanones, such as 3,5,7-Trihydroxyflavanone, typically exhibit two main absorption bands: Band A (a shoulder between 300-330 nm) and a more intense Band B (between 277-295 nm). mdpi.com This spectral information is valuable for preliminary identification, distinguishing between flavonoid subclasses (e.g., flavanones vs. flavones), and assessing peak purity. nih.govresearchgate.net HPLC-DAD methods are extensively validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable quantitative results. e-nps.or.krmdpi.comnih.gov
Table 8.2: UV Spectral Characteristics for Flavanones
| Flavonoid Subclass | Band A (λmax) | Band B (λmax) |
|---|---|---|
| Flavanones | 300-330 nm (shoulder) mdpi.com | 277-295 nm mdpi.com |
| Flavones | 310-350 nm mdpi.com | 250-290 nm mdpi.com |
| Flavonols | 350-385 nm mdpi.com | 250-290 nm mdpi.com |
This table provides a comparative overview of the UV absorption maxima for different flavonoid subclasses, highlighting the utility of DAD in their differentiation.
For unambiguous identification, especially in complex matrices without authentic standards, high-resolution mass spectrometry such as Quadrupole Time-of-Flight (QToF) is employed. nih.gov UHPLC-QToF-MS provides highly accurate mass measurements (typically with errors <5 ppm), allowing for the determination of the elemental composition of the parent ion. mdpi.comnih.gov Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented, and the resulting fragmentation pattern provides a "fingerprint" for the molecule. researchgate.netmdpi.com For flavanones, characteristic fragmentation involves retro-Diels-Alder (RDA) fission of the C-ring. nih.gov This technique is invaluable for distinguishing between isomers and identifying unknown metabolites in complex natural product extracts. nih.govnih.govnih.gov
Chiral Separation Methods for Enantiomeric Analysis
3,5,7-Trihydroxyflavanone possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers ((+)-(2S) and (-)-(2R)). Since enantiomers often exhibit different biological activities, their separation and analysis are critical. nih.gov Standard reversed-phase HPLC columns cannot separate enantiomers.
Enantiomeric analysis is achieved using specialized chiral stationary phases (CSPs) in HPLC. nih.gov These CSPs create a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of flavonoids. mdpi.comhplc.eu The separation is typically performed in normal-phase mode, using mobile phases consisting of mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol). mdpi.com The choice of CSP and the composition of the mobile phase are crucial for achieving optimal resolution between the enantiomers. hplc.eu
Table 8.3: Common Chiral Stationary Phases for Flavanone Separation
| CSP Type | Chiral Selector | Typical Mobile Phase Mode |
|---|---|---|
| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) mdpi.com | Normal-Phase (Hexane/Isopropanol) |
| Protein-based | e.g., α1-acid glycoprotein (B1211001) (AGP), Vancomycin researchgate.net | Reversed-Phase (Aqueous buffers/Organic modifier) |
| Cyclodextrin-based | Derivatized β- and γ-cyclodextrins sigmaaldrich.com | Reversed-Phase or Polar Organic |
This table summarizes common types of chiral stationary phases that can be applied for the enantiomeric resolution of flavanones.
Method Validation for Academic Research Applications
The validation of analytical methods is a critical process in academic research to ensure that the data generated are accurate, reliable, and reproducible. pharmaguideline.comjddtonline.info For the quantification of 3,5,7-Trihydroxyflavanone, also known as Dihydrogalangin, in various matrices, a validated High-Performance Liquid Chromatography (HPLC) method is essential. researchgate.net The validation process involves establishing a set of performance characteristics to demonstrate that the method is suitable for its intended purpose. numberanalytics.comresearchgate.net
Specificity
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.govnih.gov In the context of HPLC analysis, specificity is demonstrated by the separation of the analyte peak from other peaks in the chromatogram. mdpi.comresearchgate.net For instance, in the analysis of TMG in spinach extracts, the specificity was confirmed by observing a well-separated peak for TMG in both the base peak intensity (BPI) and ultraviolet (UV) chromatograms, ensuring no interference from other compounds in the sample matrix. nih.govnih.gov
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. youtube.comthermofisher.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
For the analysis of the related flavonoid TMG, the linearity of the calibration curve was evaluated over a concentration range of 15.625 to 500 µg/mL. mdpi.comnih.gov The linearity was confirmed by the high coefficient of determination (R²) value of 0.999, indicating a strong linear relationship between the concentration and the peak area. mdpi.comresearchgate.net
Table 1: Linearity Data for a Representative Flavonoid (TMG)
| Parameter | Value | Source |
|---|---|---|
| Concentration Range | 15.625 - 500 µg/mL | mdpi.comnih.gov |
| Coefficient of Determination (R²) | 0.999 | mdpi.comresearchgate.net |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govresearchgate.net The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net These parameters are crucial for determining the sensitivity of the method. tbzmed.ac.ir
The LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve. sepscience.com For the TMG analysis, the LOD and LOQ were determined to be 0.167 µg/mL and 0.505 µg/mL, respectively. mdpi.com
Table 2: Sensitivity Parameters for a Representative Flavonoid (TMG)
| Parameter | Value (µg/mL) | Source |
|---|---|---|
| Limit of Detection (LOD) | 0.167 | mdpi.com |
| Limit of Quantitation (LOQ) | 0.505 | mdpi.com |
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. pharmaguideline.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
In the illustrative study of TMG, the intra-day precision was found to be less than 3%, and the inter-day precision was less than 6%, which is within the acceptable limits for this type of analysis. nih.govnih.gov
Table 3: Precision Data for a Representative Flavonoid (TMG)
| Precision Type | Acceptance Criteria | Result | Source |
|---|---|---|---|
| Intra-day (Repeatability) | RSD < 3% | Met | nih.govnih.gov |
| Inter-day (Intermediate) | RSD < 6% | Met | nih.govnih.gov |
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is often determined through recovery studies by adding a known amount of the analyte to a sample matrix and calculating the percentage of the analyte recovered. nih.gov
For the TMG analysis, the accuracy was assessed by spiking spinach samples with known concentrations of the TMG standard. The average recovery rates were between 93% and 101% for freeze-dried spinach and 90% and 95% for a spinach extract concentrate. nih.govnih.gov
Table 4: Accuracy (Recovery) Data for a Representative Flavonoid (TMG)
| Sample Matrix | Recovery Rate (%) | Source |
|---|---|---|
| Freeze-Dried Spinach (FDS) | 93 - 101 | nih.govnih.gov |
| Spinach Extract Concentrate (SEC) | 90 - 95 | nih.govnih.gov |
Metabolism and Biotransformation Studies Preclinical and in Vitro of 3,5,7 Trihydroxyflavanone Dihydrogalangin
The metabolic fate of 3,5,7-Trihydroxyflavanone, also known as Dihydrogalangin, is a critical area of study to understand its bioavailability and biological activity. Preclinical and in vitro investigations indicate that like many flavonoids, it undergoes extensive Phase II metabolism and is subject to biotransformation by intestinal microflora. While direct studies on Dihydrogalangin are limited, research on the structurally analogous compound galangin (B1674397) (3,5,7-trihydroxyflavone) provides significant insight into its metabolic pathways.
Future Directions in Dihydrogalangin Research
Emerging Research Areas in Flavonoid Biology
The field of flavonoid biology is rapidly expanding beyond traditional antioxidant studies. Future research on Dihydrogalangin is poised to explore its role in more complex and nuanced biological processes.
Neuroprotection and Cognitive Enhancement : There is a growing interest in the neuroprotective capabilities of flavonoids. nih.gov These compounds may protect neurons from injury, suppress neuroinflammation, and promote memory and cognitive function. nih.govfrontiersin.org Future studies on Dihydrogalangin could investigate its potential to cross the blood-brain barrier and exert protective effects in models of age-related neurodegenerative diseases like Alzheimer's and Parkinson's disease. frontiersin.orgnih.gov Mechanisms to explore include the modulation of critical protein and lipid kinase signaling cascades and the inhibition of neuronal apoptosis. nih.govfrontiersin.org
Immunomodulation and Gut Microbiome Interaction : The interplay between dietary flavonoids, the gut microbiota, and the immune system is a frontier in nutritional science. frontiersin.org Research is needed to understand how Dihydrogalangin is metabolized by gut bacteria and whether its metabolites possess enhanced biological activity. Investigating its ability to modulate immune responses, such as inhibiting the production of pro-inflammatory cytokines, could open up therapeutic avenues for chronic inflammatory diseases. frontiersin.orgmdpi.commdpi.com Studies could focus on its effects on immune cells like monocytes and its influence on key inflammatory signaling pathways. frontiersin.orgmdpi.com
Metabolic Disorders : Flavonoids are increasingly being investigated for their beneficial effects on metabolic syndrome, including conditions like obesity and type 2 diabetes. researchgate.net Future preclinical studies could examine Dihydrogalangin's role in glucose homeostasis, insulin (B600854) signaling, and lipid metabolism.
Oncology : The potential of flavonoids to act as anticancer agents continues to be a major area of research. nih.govfrontiersin.org Investigations into Dihydrogalangin could focus on its ability to induce apoptosis in cancer cells, inhibit tumor cell proliferation, and modulate signaling pathways involved in cancer progression. frontiersin.org
Advanced Methodological Approaches in Chemical and Biological Investigations
To unlock the full potential of Dihydrogalangin, researchers must leverage cutting-edge methodologies that offer greater sensitivity, specificity, and physiological relevance than traditional techniques.
Metabolomics and Transcriptomics : The integrated use of metabolomics and transcriptomics is a powerful approach to understand the biosynthesis and biological impact of flavonoids. frontiersin.orgmdpi.commdpi.comnih.gov Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) can be used to perform detailed profiling of Dihydrogalangin and its metabolites in biological samples. mdpi.com Combining this data with transcriptomics (RNA-seq) can reveal how Dihydrogalangin influences gene expression and metabolic pathways, providing a holistic view of its mechanism of action. frontiersin.orgnih.gov
In Silico Approaches : Computational methods are invaluable for accelerating drug discovery. mdpi.combrazilianjournals.com.br Molecular docking can predict the binding interactions between Dihydrogalangin and specific protein targets, such as enzymes or receptors, helping to elucidate its mechanism of action. mdpi.comcolab.ws Molecular dynamics simulations can further analyze the stability of these interactions. colab.ws Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions can help assess the compound's drug-like properties early in the research process. brazilianjournals.com.brresearchgate.net
Organ-on-a-Chip (OoC) Models : Representing a significant leap from traditional 2D cell cultures, Organ-on-a-Chip (OoC) technology uses microfluidic devices to create 3D microenvironments that mimic the structure and function of human organs. nih.govsciopen.commdpi.comresearchgate.net These models, such as a "liver-on-a-chip" or "lung-on-a-chip," offer a more physiologically relevant platform to study the metabolism, efficacy, and potential toxicity of compounds like Dihydrogalangin, potentially reducing the reliance on animal models. nih.govsciopen.com
| Methodology | Principle | Application in Dihydrogalangin Research |
|---|---|---|
| Metabolomics (e.g., UPLC-MS/MS) | High-resolution separation and mass spectrometry to identify and quantify small-molecule metabolites in biological samples. mdpi.com | - Identifying and quantifying Dihydrogalangin and its metabolites in plasma, tissues, and urine.
|
| Transcriptomics (e.g., RNA-seq) | High-throughput sequencing to quantify gene expression across the entire genome. | - Identifying genes and signaling pathways modulated by Dihydrogalangin.
|
| In Silico Molecular Docking | Computational simulation to predict the preferred orientation of a molecule when bound to a target protein. mdpi.com | - Screening for potential protein targets of Dihydrogalangin.
|
| Organ-on-a-Chip (OoC) | Microfluidic cell culture devices that simulate the activities, mechanics, and physiological responses of entire organs. mdpi.comcytofluidix.com | - Studying organ-specific effects (e.g., hepatotoxicity, neuroprotection) in a human-relevant context.
|
Gaps in Preclinical Knowledge and Research Opportunities
Despite its potential, significant gaps exist in the preclinical understanding of Dihydrogalangin. These gaps represent clear opportunities for future research that could pave the way for its development as a therapeutic agent. A primary challenge in flavonoid research is bridging the gap between promising preclinical data and successful clinical application. nih.govresearchgate.net
Pharmacokinetics and Bioavailability : A fundamental gap is the lack of comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) of Dihydrogalangin. It is largely unknown how efficiently it is absorbed, what its primary metabolites are, and whether these metabolites are biologically active. nih.govbohrium.com
Identification of Specific Molecular Targets : While flavonoids are known to have pleiotropic effects, the specific molecular targets responsible for the bioactivity of Dihydrogalangin have not been identified. Pinpointing these targets is crucial for understanding its mechanism of action and for rational drug development. nih.govtaylorfrancis.com
Efficacy in Advanced Disease Models : Most initial studies on flavonoids use simple in vitro models. There is a need to evaluate the efficacy of Dihydrogalangin in more complex and physiologically relevant preclinical models, such as OoC systems and validated animal models of chronic diseases, which better mimic human pathophysiology. nih.gov
Structure-Activity Relationship (SAR) Studies : There is an opportunity to synthesize and test derivatives of Dihydrogalangin to establish clear structure-activity relationships. nih.gov This could lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic properties.
| Identified Gap | Research Opportunity | Methodology to be Applied |
|---|---|---|
| Poorly characterized metabolic fate and bioavailability. | Conduct comprehensive pharmacokinetic studies to profile Dihydrogalangin and its metabolites post-administration. | Metabolomics (UPLC-MS/MS), Caco-2 permeability assays. |
| Unknown specific molecular targets. | Identify direct protein binding partners and map modulated signaling pathways. | In silico screening, molecular docking, affinity chromatography, transcriptomics, proteomics. |
| Limited data on efficacy in complex disease models. | Evaluate therapeutic potential in models that better mimic human diseases. | Organ-on-a-Chip (OoC) models of neurodegeneration or inflammation, validated animal models. |
| Lack of structure-activity relationship data. | Synthesize and evaluate analogues to identify key structural features for bioactivity and optimize drug-like properties. | Chemical synthesis, in vitro bioassays, computational modeling. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 3,5,7-trihydroxyflavanone in plant extracts?
- Methodology : High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is widely used due to its sensitivity for phenolic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., tris-TMS modification) enhances volatility and resolution for structural confirmation . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for verifying hydroxylation patterns and flavanone backbone integrity .
Q. How can researchers safely handle 3,5,7-trihydroxyflavanone in laboratory settings?
- Protocols : Use nitrile gloves (tested for chemical resistance) and tightly sealed goggles to prevent ocular exposure. Work in a fume hood to avoid inhalation of fine particles. No specific breakthrough time for gloves is documented, so consult glove manufacturers for permeation data .
Q. What are the primary natural sources of 3,5,7-trihydroxyflavanone, and how do extraction yields vary?
- Sources : Found in Helichrysum aureonitens and Sophora interrupta roots. Ethanol-water (70:30 v/v) extraction at 60°C for 2 hours maximizes yield, as polar solvents efficiently recover hydroxylated flavanones. Seasonal variation affects content; for example, Heliotropium stenophyllum shows higher concentrations during flowering stages .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in 3,5,7-trihydroxyflavanone derivatives?
- Approach : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, the crystal structure of 3,5,7-trimethoxy-3′,4′-methylenedioxy-flavone (C₁₉H₁₆O₇) reveals a dihedral angle of 8.2° between the benzopyran and phenyl rings, critical for understanding π-π stacking interactions in biological systems . Use software like SHELXL for refinement and DIAMOND for visualization .
Q. What strategies address contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) in cellular models?
- Experimental Design :
- Dose-Response Currelations : Test concentrations from 1–100 µM, as low doses (≤10 µM) often show antioxidant effects via Nrf2 activation, while higher doses induce ROS via mitochondrial disruption .
- Cell Line Selection : Use primary cells (e.g., hepatocytes) over immortalized lines to avoid artifactual responses. Include controls with ascorbic acid or NAC to validate redox mechanisms .
Q. How can researchers optimize the synthesis of 3,5,7-trihydroxyflavanone glycosides for improved bioavailability?
- Synthetic Routes : Enzymatic glycosylation using UDP-glucosyltransferases (UGTs) from Bacillus subtilis achieves regioselective modification at the 3-OH position. Alternatively, microwave-assisted acid catalysis (e.g., HCl in DMF, 80°C, 30 min) yields 3-O-β-D-glucoside with 78% efficiency .
Q. What in silico tools predict ADMET properties of 3,5,7-trihydroxyflavanone derivatives?
- Computational Methods : Use SwissADME or PreADMET to estimate LogP (experimental: 2.1–2.5), BBB permeability (low, due to high polarity), and CYP450 inhibition (CYP2D6 IC₅₀ = 12.3 µM). Molecular dynamics simulations (e.g., GROMACS) model interactions with plasma proteins (PPB >90%) .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported antimicrobial MIC values (e.g., 5 µg/mL vs. >50 µg/mL)?
- Resolution : Standardize assay conditions:
- Media : Use Mueller-Hinton broth adjusted to pH 7.2–7.4, as flavanone solubility decreases in acidic conditions.
- Strain Variability : Test against reference strains (e.g., Staphylococcus aureus ATCC 25923) rather than clinical isolates with undefined resistance profiles .
Q. Why do in vivo studies show inconsistent anti-inflammatory outcomes for 3,5,7-trihydroxyflavanone?
- Critical Factors :
- Metabolic Degradation : Co-administer with piperine (10 mg/kg) to inhibit hepatic glucuronidation, enhancing bioavailability.
- Model Selection : Prefer acute inflammation models (e.g., carrageenan-induced paw edema) over chronic models, where flavanone clearance rates complicate dose optimization .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
